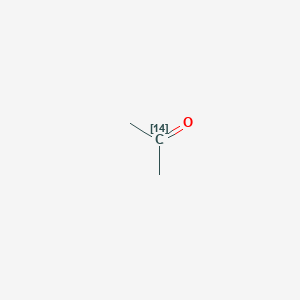

Acetone-2-14C

Descripción

Significance of Site-Specific Isotopic Labeling in Chemical and Biological Sciences

Isotopic labeling is a technique that involves replacing an atom in a molecule with its isotope, which has the same number of protons but a different number of neutrons. creative-proteomics.com Site-specific isotopic labeling takes this a step further by placing the isotopic marker at a precise location within the molecule's structure. sigmaaldrich.comnih.gov This precision is crucial in scientific inquiry as it allows researchers to track the fate of specific atoms through complex chemical reactions or metabolic pathways. silantes.com By knowing the exact starting position of the labeled atom, scientists can deduce the mechanisms of bond-breaking and bond-forming events, identify intermediates, and map the transformation of a molecule. bohrium.comlibretexts.org

In biological sciences, site-specific labeling helps in understanding the intricate details of metabolic networks. silantes.com For example, by labeling a particular carbon atom in a drug molecule, researchers can trace how it is absorbed, distributed, metabolized, and excreted (ADME studies). openmedscience.comalmacgroup.com This provides clear insights into how the body processes the compound and what metabolic products are formed. openmedscience.com In structural biology, selective isotopic labeling can simplify complex spectra in techniques like nuclear magnetic resonance (NMR), allowing researchers to focus on specific residues or segments of large biomacromolecules like proteins. sigmaaldrich.comnih.gov This targeted approach provides unique information on protein structure, function, and the effects of posttranslational modifications. nih.gov

Fundamental Principles and Advantages of Carbon-14 (B1195169) as a Radiotracer in Research

Carbon-14 (¹⁴C) is a naturally occurring radioactive isotope of carbon that has become a cornerstone in biomedical and chemical research. openmedscience.commoravek.com Its utility as a radiotracer stems from a combination of its fundamental properties. moravek.comnih.gov As a beta emitter with a long half-life, it provides a stable and easily detectable signal for long-term studies. openmedscience.comalmacgroup.com

Key advantages of using Carbon-14 include:

Metabolic Stability: Carbon is the backbone of nearly all organic and biological molecules. almacgroup.commoravek.com Replacing a stable carbon atom with ¹⁴C does not alter the chemical properties of the molecule, ensuring that the labeled compound behaves identically to its non-labeled counterpart in biological systems. openmedscience.com

High Sensitivity: The radioactivity of ¹⁴C allows for highly sensitive detection, even at very low concentrations. openmedscience.comopenmedscience.com Advanced techniques like Accelerator Mass Spectrometry (AMS) can detect ¹⁴C with even greater sensitivity, enabling studies with microdoses of a labeled compound. almacgroup.comnih.gov

Long Half-Life: Carbon-14 has a half-life of approximately 5,730 years. openmedscience.comalmacgroup.commoravek.com This slow decay rate is invaluable for research as it means no correction for radioactive decay is needed during the course of a typical drug development program or metabolic study. almacgroup.commoravek.com

Safety in Handling: ¹⁴C is a low-energy beta emitter. openmedscience.comalmacgroup.com This type of radiation has a short range and requires minimal shielding, making it relatively safe to handle in controlled laboratory settings compared to isotopes that emit more penetrating gamma radiation. almacgroup.commoravek.com

| Property | Value/Description | Significance in Research |

| Isotope | Carbon-14 (¹⁴C) | A radioactive isotope of carbon. |

| Half-Life | ~5,730 years openmedscience.comalmacgroup.commoravek.com | Ensures signal stability for long-term studies without need for decay correction. |

| Emission Type | Low-energy beta (β) particle openmedscience.comalmacgroup.com | Allows for safe handling with minimal shielding and high detection sensitivity. |

| Chemical Identity | Identical to stable carbon (¹²C) openmedscience.com | Ensures the labeled molecule behaves biologically and chemically like the unlabeled version. |

Rationale for Carbon-2-Position Labeling in Acetone (B3395972) for Mechanistic Elucidation

Acetone [(CH₃)₂CO] is a three-carbon ketone that is produced endogenously in the human body, particularly during fasting or in uncontrolled diabetes. epa.govepa.gov For a long time, it was considered merely a waste product, but research has shown it can be metabolized and re-enter central metabolic pathways. uibk.ac.at Labeling acetone with ¹⁴C at the central carbonyl carbon (the C-2 position) is a deliberate strategy to investigate these specific metabolic routes. epa.govmit.edu

The primary reason for labeling the C-2 position is to distinguish between two major proposed pathways for acetone metabolism:

The "Lactate/Methylglyoxal" Pathway: This route involves the conversion of acetone into C3 intermediates like propanediol (B1597323), methylglyoxal, and ultimately lactate (B86563). mit.edu

The "Acetate" Pathway: This pathway involves the cleavage of acetone into a C2 fragment (acetate) and a C1 fragment (formate). epa.gov

When [2-¹⁴C]acetone is metabolized, the position of the ¹⁴C label in subsequent products, such as glucose, reveals which pathway was utilized. epa.govmit.edu For instance, if acetone is converted to glucose, the distribution of ¹⁴C within the six carbons of the glucose molecule will be different depending on the initial metabolic pathway. mit.edu Studies have shown that the choice of pathway can be dependent on the concentration of acetone. epa.govmit.edu At low concentrations, the lactate/methylglyoxal pathway appears to be more prominent, whereas at higher concentrations, the cleavage to acetate (B1210297) predominates. mit.edu Using Acetone-2-¹⁴C allows researchers to track the labeled carbon and provide definitive evidence for the simultaneous operation and relative importance of these metabolic routes in different physiological states. mit.edunih.gov

| Metabolic Pathway | Key Intermediates from Acetone | Fate of ¹⁴C from [2-¹⁴C]Acetone in Glucose |

| Lactate/Methylglyoxal Pathway | Propanediol, Methylglyoxal, Lactate mit.edu | ¹⁴C label distributed across all six carbons of glucose. mit.edu |

| Acetate Pathway | Acetate, Formate (B1220265) epa.gov | ¹⁴C label exclusively labels carbons 3 and 4 of glucose. mit.edu |

Structure

3D Structure

Propiedades

IUPAC Name |

(214C)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i3+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCPPACGZOOCGX-YZRHJBSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[14C](=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456026 | |

| Record name | Acetone-2-14C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19573-08-1 | |

| Record name | Acetone-2-14C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Radiochemical Synthesis and Purification of Acetone 2 14c

Synthetic Methodologies for Isotopic Incorporation

The introduction of a carbon-14 (B1195169) isotope at a specific position within a molecule, known as position-specific labeling, is achieved through carefully designed synthetic routes. These methods utilize precursors where the isotope is already in the desired location.

A well-established method for producing acetone (B3395972) is the thermal decomposition, or pyrolysis, of calcium acetate (B1210297). sciencemadness.org To synthesize Acetone-2-14C, this method is adapted by using a precursor labeled at the carbonyl carbon. The synthesis of labeled acetone (propan-2-one) is commonly achieved through the pyrolysis of the calcium salt of acetic acid. rsc.org

The process starts with acetic acid labeled at the second carbon ([2-14C]acetic acid). This labeled acid is neutralized with a calcium base, such as calcium hydroxide (B78521), to form calcium [2-14C]acetate. The subsequent dry distillation of this salt at high temperatures (around 350°C or higher) induces ketonic decarboxylation, yielding this compound and calcium carbonate as a byproduct. sciencemadness.org The reaction mechanism involves the decomposition of the calcium salt to form the ketone. sciencemadness.orgcdnsciencepub.com

Reaction Scheme: (CH₃¹⁴COO)₂Ca → CH₃¹⁴COCH₃ + CaCO₃

This method is direct and relies on a classic organic reaction. The primary challenge is the efficient synthesis of the labeled precursor, [2-14C]acetic acid, which itself can be prepared from precursors like [14C]methylmagnesium iodide and carbon dioxide. rsc.org

Beyond the pyrolysis of labeled acetates, other synthetic strategies can be employed for the position-specific labeling of ketones like acetone. These methods often involve building the carbon skeleton using a labeled building block.

Grignard Reactions: A versatile method involves the reaction of a labeled Grignard reagent with an appropriate substrate. For instance, [14C]methylmagnesium iodide can be reacted with diethyl oxalate (B1200264) to produce [3-14C]pyruvic acid, a related ketone. rsc.org While not a direct synthesis of acetone, this illustrates the principle of using organometallic reagents to introduce a 14C label.

From Labeled Acetyl-CoA Precursors: In biochemical contexts, acetone can be formed from the decarboxylation of acetoacetate (B1235776). asm.org Synthetically, one could envision a route starting from a precursor like [1-14C]acetyl-CoA or [2-14C]acetyl-CoA, which could be converted to labeled acetoacetate and subsequently decarboxylated.

Late-Stage Labeling Techniques: Modern advancements allow for the introduction of carbon-14 at later stages of a synthesis. openmedscience.com While typically applied to more complex molecules, the principles could be adapted. For example, methods involving the activation of C-H bonds or carbonyl exchange reactions could theoretically be used to introduce a 14C label into an acetone-like structure. openmedscience.com

From Labeled Nitriles: The synthesis of carbon-14 labeled compounds can be achieved starting from potassium [14C]cyanide. almacgroup.com A multi-step synthesis could be designed to convert a labeled nitrile into the target ketone structure.

The choice of synthetic route depends on factors like the availability of labeled starting materials, required yield, and the specific position of the label.

Acetone is a highly volatile substance, and its radiolabeling with carbon-14 necessitates specialized handling procedures to prevent contamination and ensure safety. nih.gov

Closed Systems: Reactions involving volatile radiolabeled reagents, such as [14C]carbon dioxide or the product this compound itself, are performed in closed systems under reduced pressure, often using a glass manifold. manufacturingchemist.com This contains the radioactive material and allows for its efficient transfer between vessels. manufacturingchemist.com

Ventilation: All work with volatile radioactive compounds should be conducted within a certified chemical fume hood to manage airborne materials. illinois.edukuleuven.be Adequate ventilation is crucial to meet indoor air quality standards and minimize inhalation risks. moravek.com

Temperature Control: When a reaction involving a volatile radioactive substance is complete, the reaction mixture is often frozen to immobilize the volatile component before the system is opened. manufacturingchemist.com

Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory. This includes lab coats, safety glasses, and double gloves, which should be changed frequently to prevent the spread of contamination. princeton.edulabmanager.com

Containment and Shielding: Work should be performed in designated areas, using trays with absorbent paper to contain potential spills. kuleuven.be Radioactive waste must be stored in clearly labeled, shielded containers. princeton.edu

These strategies are essential for the safe and effective synthesis and handling of volatile radiolabeled compounds like this compound.

Advanced Radiotracer Applications in Metabolic Research

Elucidation of Acetone (B3395972) Metabolic Pathways and Carbon Flow Dynamics

The metabolism of acetone is multifaceted, involving several key pathways that vary in prominence depending on physiological conditions and the concentration of acetone. cdc.gov Studies utilizing Acetone-2-14C have been instrumental in delineating these routes.

Exploration of Secondary Metabolic Routes (e.g., Propanediol (B1597323) Pathway)

A secondary, partially extrahepatic pathway for acetone metabolism involves the reduction of acetol to L-1,2-propanediol. cdc.gov This conversion is particularly significant at higher acetone concentrations, suggesting that the primary hepatic pathway can become saturated. cdc.gov The L-1,2-propanediol, primarily formed in tissues outside the liver, can then return to the liver for further metabolism. cdc.gov The 1,2-propanediol can be converted to intermediates like lactate (B86563), which can then be used for gluconeogenesis. epa.gov Research administering a high dose of this compound to rats showed a pattern of 14C incorporation into glucose consistent with the 1,2-propanediol pathway. cdc.gov

Characterization of Acetate (B1210297) and Formate (B1220265) Pathway Involvement

An alternative metabolic fate for acetone involves its cleavage into acetate and formate. inchem.orgepa.gov This pathway was one of the earliest proposed mechanisms for acetone metabolism. mit.edu Studies tracing the 14C label from this compound have provided evidence for this route by demonstrating the incorporation of the label into molecules known to be synthesized from acetate and formate. cdc.gov For instance, if metabolism proceeds via this cleavage, the resulting labeled acetate would form acetyl-CoA, leading to a specific labeling pattern in newly synthesized glucose, with higher 14C content at the 3- and 4-positions. epa.govepa.gov This distinct labeling pattern has been observed in studies with rats, supporting the involvement of the acetate and formate pathway. nih.gov

Interspecies Comparative Metabolic Studies

The metabolic pathways for acetone appear to be broadly similar between humans and animals like rats. cdc.gov Research has shown that in both species, metabolism at low acetone concentrations is primarily hepatic, while at higher concentrations, extrahepatic pathways like the propanediol route become more significant. epa.gov However, some species-specific differences and variations based on physiological state have been noted. For example, diabetic rats have been shown to have a higher conversion rate of acetone-derived carbon into glucose compared to normal fasted rats. nih.gov Studies in mice have also revealed that genetic predispositions, such as those for obesity, can influence the rate of acetone metabolism and its conversion to glycogen (B147801). pnas.org The elucidation of these pathways has been accomplished through experiments in various species, including rats, mice, and rabbits, using acetone labeled with 14C at different carbon positions. cdc.gov

Carbon Flux Analysis and Gluconeogenesis Investigations

This compound is a powerful tool for analyzing carbon flux, which is the rate of flow of carbon atoms through metabolic pathways. It is particularly valuable for studying gluconeogenesis, the process of generating glucose from non-carbohydrate substrates. wikipedia.org

Tracing Carbon Incorporation into Key Biomolecules (e.g., Glucose, Glycogen, Lipids, Amino Acids, Heme, Cholesterol)

Following the administration of this compound, the 14C label has been detected in a wide array of essential biomolecules, demonstrating that acetone is not merely an inert end-product of metabolism. cdc.govderangedphysiology.com This incorporation underscores acetone's role as a substrate for biosynthesis.

Glucose and Glycogen: A significant portion of metabolized acetone carbon is directed towards gluconeogenesis. epa.govwikipedia.org Studies in fasted humans receiving this compound showed that a percentage of plasma glucose was derived from the labeled acetone. inchem.org In rats, the 14C from this compound was predominantly found in liver glycogen, indicating the conversion of acetone to glucose and its subsequent storage. pnas.orgepa.gov The specific location of the 14C label within the glucose molecule provides clues about the metabolic route taken. epa.gov For example, a higher proportion of 14C in carbons 3 and 4 of glucose points towards metabolism via acetyl-CoA. nih.gov

Lipids and Amino Acids: The carbon from this compound has also been traced to lipids and amino acids. cdc.govderangedphysiology.com Early studies in rats showed that the labeled carbon could be found in cholesterol and fatty acids. inchem.org This is consistent with the metabolic pathway that cleaves acetone into acetate, which can then be used for lipid synthesis. cdc.govmit.edu Furthermore, radioactivity from labeled acetone has been recovered in various amino acids from liver and carcass proteins, suggesting that intermediates of acetone metabolism can enter amino acid biosynthetic pathways. pnas.orgepa.gov

Heme and Cholesterol: The "acetate and formate" pathway also explains the incorporation of acetone-derived carbon into other important molecules like heme and cholesterol. cdc.gov

The table below summarizes findings from various studies on the incorporation of the 14C label from this compound into different biomolecules.

| Biomolecule | Species | Key Findings | Citations |

| Glucose | Human, Rat | 14C from acetone is incorporated into plasma glucose, demonstrating its role as a gluconeogenic precursor. The percentage of glucose derived from acetone varies with physiological state (e.g., fasting, diabetes). | cdc.govinchem.orgepa.govnih.govportlandpress.com |

| Glycogen | Rat, Mouse | Labeled carbon is significantly incorporated into liver glycogen, especially after a glucose challenge to stimulate glycogen synthesis. | cdc.govpnas.orgepa.gov |

| Lipids | Human, Rat | Radioactivity from labeled acetone is found in plasma lipids and fatty acids. | cdc.govinchem.org |

| Amino Acids | Rat | 14C is recovered in various amino acids from liver and carcass proteins. | cdc.govpnas.orgepa.gov |

| Cholesterol | Rat | Carbon from acetone is incorporated into cholesterol. | cdc.govinchem.org |

| Heme | Rat | Labeled carbon from acetone has been traced to heme. | cdc.gov |

Assessment of Hepatic and Extrahepatic Metabolic Contributions

The use of this compound as a radiotracer has been instrumental in differentiating between the metabolic activities of the liver (hepatic) and other tissues (extrahepatic). Research indicates that the primary site of acetone metabolism is the liver; however, extrahepatic tissues also play a significant role, particularly in certain metabolic pathways. cdc.govcreative-biolabs.com

Studies involving the administration of 2-14C-acetone have shown that while the liver is the main organ for converting acetone to glucose, a portion of this process occurs in other tissues. cdc.govepa.gov Evidence suggests that the conversion of acetone to acetol is primarily a hepatic process, mediated by enzymes such as cytochrome P450 2E1 (CYP2E1). cdc.govepa.gov However, the subsequent reduction of acetol to L-1,2-propanediol is considered a partially extrahepatic pathway. cdc.gov This distribution of metabolic function highlights the complex interplay between different organs in processing acetone.

Following inhalation exposure to 2-14C-acetone in mice, radioactivity was detected in various tissues, including the liver, blood, lungs, kidneys, brain, and adipose tissue, confirming the widespread distribution and metabolism of acetone beyond the liver. epa.govnih.gov While the liver showed a continuous increase in radioactivity over a 24-hour exposure, other tissues reached a steady state, suggesting different rates of uptake and metabolism. epa.govnih.gov The presence of radioactivity in these tissues in forms other than acetone indicates active metabolic conversion in extrahepatic sites. cdc.gov

The assessment of extrahepatic metabolism can also be inferred by comparing the total body clearance of a substance to its hepatic and renal clearance. uoanbar.edu.iq If the metabolic clearance rate exceeds the hepatic blood flow, it suggests that metabolism is occurring in other tissues as well. uoanbar.edu.iq

Table 1: Distribution of 2-14C-Acetone Radioactivity in Mice Tissues After Inhalation Exposure

| Tissue | Radioactivity Accumulation | Metabolic Role |

| Liver | Continuous increase over 24 hours epa.govnih.gov | Primary site of acetone metabolism, including conversion to acetol. cdc.govepa.gov |

| Brown Adipose Tissue | Continuous increase over 24 hours epa.gov | Site of acetone accumulation and potential metabolism. |

| Blood, Lungs, Kidneys, Brain, Pancreas, Spleen, Thymus, Heart, Testis, Muscle, White Adipose Tissue | Reached steady state within 6 hours epa.govnih.gov | Sites of extrahepatic metabolism and distribution. cdc.govepa.govnih.gov |

Quantification of Metabolic Turnover Rates

This compound is a valuable tool for quantifying the rate at which acetone is turned over in the body, providing insights into metabolic dynamics under various physiological conditions. The turnover rate represents the speed at which acetone is being produced and removed from the plasma.

In studies of individuals with diabetic ketoacidosis, the primed continuous infusion of 2-14C-acetone has been used to measure plasma acetone turnover rates. nih.gov These rates were found to be directly related to the plasma acetone concentrations, ranging from 1.52 to 15.9 µmol/kg/min. nih.gov The average turnover rate was determined to be 6.45 µmol/kg/min. nih.gov Similarly, in starved rats, the turnover rate of acetone was calculated to be 0.74 µmol/min per kg of body weight. nih.gov

The metabolic clearance rate, which is the volume of plasma cleared of acetone per unit of time, has also been determined using 14C-labeled acetone. In starved rats, this rate was found to be 2.25 ml/min per kg of body weight. nih.gov These quantitative measurements are crucial for understanding how the body handles acetone and how this is altered in different metabolic states.

Table 2: Metabolic Turnover Rates of Acetone Determined Using this compound

| Subject | Condition | Acetone Turnover Rate | Metabolic Clearance Rate | Plasma Acetone Concentration |

| Humans | Diabetic Ketoacidosis | 1.52 - 15.9 µmol/kg/min nih.gov | Not Reported | 0.47 - 7.61 mM nih.gov |

| Rats | 3-day starvation | 0.74 µmol/min per kg nih.gov | 2.25 ml/min per kg nih.gov | Not Reported |

Enzymatic and Biochemical Mechanistic Studies

Kinetic Analysis of Acetone-Metabolizing Enzymes (e.g., Acetone Carboxylase, Acetone Monooxygenase)

The use of 14C-labeled substrates, including forms derived from or related to this compound, has been fundamental in characterizing the kinetic properties of enzymes involved in acetone metabolism.

Acetone Carboxylase: This enzyme catalyzes the ATP-dependent carboxylation of acetone to acetoacetate (B1235776). asm.orgnih.gov Kinetic analyses are often performed by measuring the incorporation of radioactivity from 14C-labeled bicarbonate into an acid-stable product. asm.org In the bacterium Aromatoleum aromaticum, the specific activity of acetone carboxylase for acetone carboxylation was found to be between 30 to 40 nmol min⁻¹ mg protein⁻¹. asm.orgnih.gov Purified acetone carboxylase from this organism exhibited specific activities of 80 to 90 nmol of [14C]bicarbonate fixed per minute per mg of protein. asm.org For the acetone carboxylase from Xanthobacter strain Py2, the Vmax for acetone carboxylation was 0.225 µmol acetoacetate formed min⁻¹⋅mg⁻¹, with apparent Km values of 7.80 µM for acetone, 122 µM for ATP, and 4.17 mM for CO2 plus bicarbonate. nih.gov

Acetone Monooxygenase (ACMO): This enzyme belongs to the Baeyer-Villiger monooxygenase family and oxidizes small ketones. nih.govnih.gov Kinetic studies of ACMO from Gordonia sp. strain TY-5 revealed its preference for small ketone substrates, with the highest catalytic efficiency observed for butanone and cyclobutanone. nih.govnih.govresearchgate.net While not directly using this compound, these kinetic analyses are crucial for understanding the enzymatic basis of acetone metabolism. The enzyme's activity is typically assessed by monitoring the rate of NADPH oxidation. nih.gov

Table 3: Kinetic Parameters of Acetone-Metabolizing Enzymes

| Enzyme | Organism | Substrate | Vmax | Km | Specific Activity |

| Acetone Carboxylase | Xanthobacter strain Py2 | Acetone | 0.225 µmol min⁻¹⋅mg⁻¹ nih.gov | 7.80 µM nih.gov | Not Reported |

| Acetone Carboxylase | Aromatoleum aromaticum | Acetone | Not Reported | Not Reported | 80-90 nmol min⁻¹ mg⁻¹ asm.org |

| Acetone Monooxygenase | Gordonia sp. strain TY-5 | Butanone | Not Reported | Not Reported | Highest catalytic efficiency nih.govnih.govresearchgate.net |

| Acetone Monooxygenase | Gordonia sp. strain TY-5 | Cyclobutanone | Not Reported | Not Reported | Highest catalytic efficiency nih.govnih.govresearchgate.net |

Elucidation of Reaction Mechanisms via Isotopic Labeling

Isotopic labeling with 14C is a powerful technique for tracing the path of carbon atoms through metabolic pathways, thereby elucidating reaction mechanisms. The use of this compound has provided significant insights into how acetone is converted into other molecules.

In studies with humans suffering from diabetic ketoacidosis, the administration of 2-14C-acetone and subsequent analysis of urinary glucose revealed that the 14C label was primarily found in carbons 1, 2, 5, and 6 of the glucose molecule. nih.gov This distribution pattern is similar to what would be expected if 2-14C-pyruvate were the precursor, suggesting that acetone is converted to glucose via pyruvate. nih.gov This finding is crucial for understanding the gluconeogenic potential of acetone.

Furthermore, tracing studies with 14C-labeled acetone have shown its incorporation into a variety of biomolecules, including glycogen, glycogenic amino acids, fatty acids, and cholesterol. cdc.gov The specific labeling patterns observed have helped to map out the complex network of reactions involved in acetone metabolism. For example, the labeling of plasma lactate after the injection of [U-14C]acetone in starved rats was rapid and extensive, indicating that acetone is converted to lactate, which can then serve as a substrate for glucose synthesis. nih.gov

The substitution of a 12C atom with a heavier 14C isotope can also be used to study kinetic isotope effects, which can provide information about the rate-determining steps in enzymatic reactions. oup.com

Investigation of Enzyme Cofactor Requirements and Catalytic Cycles

While direct studies using this compound to investigate cofactor requirements are less common, the broader context of research on acetone-metabolizing enzymes, often involving 14C-labeled substrates, has shed light on these aspects.

Acetone Carboxylase: The carboxylation of acetone is an energy-dependent process requiring ATP. nih.govacs.org Studies on acetone carboxylase from Xanthobacter strain Py2 and Aromatoleum aromaticum have shown that the reaction is coupled to the hydrolysis of ATP to AMP and inorganic phosphate (B84403). nih.govnih.gov The enzyme from Aromatoleum aromaticum was found to contain zinc and iron but no organic cofactors. researchgate.netresearchgate.net The catalytic cycle involves the ATP-dependent formation of phosphorylated intermediates of acetone and bicarbonate, which then react at a Mn(II) active site to form acetoacetate. mdpi.com

Acetone Monooxygenase (ACMO): As a member of the Baeyer-Villiger monooxygenase family, ACMO requires a nicotinamide (B372718) cofactor, specifically NADPH, as a source of reducing equivalents. nih.govnih.govacs.org The catalytic cycle involves the reduction of the enzyme's flavin cofactor (FAD) by NADPH, followed by the reaction of the reduced flavin with molecular oxygen to form a C4a-peroxyflavin intermediate. nih.govacs.org This intermediate is stabilized by the presence of NADP+ in the active site. nih.govnih.gov

Table 4: Cofactors and Catalytic Features of Acetone-Metabolizing Enzymes

| Enzyme | Cofactor(s) | Metal Ion(s) | Key Catalytic Feature |

| Acetone Carboxylase | ATP nih.govacs.org | Zn, Fe, Mn(II) researchgate.netresearchgate.netmdpi.com | ATP-dependent carboxylation of acetone to acetoacetate. nih.govresearchgate.net |

| Acetone Monooxygenase | NADPH, FAD nih.govnih.govacs.org | None reported | Oxidation of ketones to esters via a C4a-peroxyflavin intermediate. nih.govacs.org |

Sophisticated Methodological Approaches in Acetone 2 14c Research

In Vitro and Ex Vivo Experimental Models

To dissect the complex processes of acetone (B3395972) metabolism, researchers employ a variety of experimental systems that isolate specific biological components, from whole organs to individual enzymes.

Perfused Organ Systems for Metabolic Studies (e.g., Rat Liver Perfusion)

The isolated perfused rat liver is a powerful ex vivo model that maintains the liver's physiological architecture and function, allowing for detailed metabolic studies. In this system, a solution containing Acetone-2-14C is circulated through the isolated liver, and the resulting products in the perfusion medium are analyzed.

Table 1: Key Findings from Perfused Rat Liver Studies with this compound

| Finding | Experimental Detail | Conclusion | Citation |

|---|---|---|---|

| Formation of [1-14C]acetate | Livers from 48-h starved rats perfused with [2-14C]acetone. | Acetone metabolism proceeds mainly via free acetate (B1210297). | nih.gov |

| No labeled lactate (B86563) or 3-hydroxybutyrate | Analysis of perfusate from livers metabolizing [2-14C]acetone. | The pathway via lactate is not the primary route in this model. | nih.govresearchgate.net |

| 14C distribution in glucose | Comparison of 14C patterns in glucose from [2-14C]acetone vs. labeled lactate. | Acetone is metabolized to a large extent via a pathway independent of lactate. | nih.gov |

| Involvement of Acetyl-CoA | Inferred from the distribution of 14C in metabolic products. | The primary metabolic route involves acetyl-CoA. | nih.gov |

Isolated Cell Culture Systems for Pathway Analysis (e.g., Hepatocytes, Hamster Kidney Cells)

Isolated cell cultures, such as primary hepatocytes, provide a more defined system to investigate cellular metabolic pathways without the influence of other organ systems. These models allow for precise control over the experimental environment and are ideal for pathway analysis and mechanistic studies.

Cell-Free Extracts and Purified Enzyme Preparations for Mechanistic Inquiry

For the most detailed mechanistic insights, researchers turn to cell-free extracts and purified enzyme systems. These preparations allow for the study of individual enzymatic reactions, the identification of necessary cofactors, and the characterization of enzyme kinetics.

Cell-free extracts have been instrumental in demonstrating specific metabolic steps. For example, such extracts can be used to show the conversion of acetone to intermediates like methylglyoxal. researchgate.net Studies with purified enzymes have identified cytochrome P450, specifically the CYP2E1 isozyme, as the primary enzyme responsible for the initial oxidation of acetone to acetol. cdc.govnih.gov The inhibition of CYP2E1 in rats leads to a significant increase in blood acetone levels, confirming the crucial role of this enzyme in acetone catabolism under normal physiological conditions. nih.gov Furthermore, research in various bacteria has identified a novel type of acetone carboxylase, an enzyme that carboxylates acetone to acetoacetate (B1235776), a key entry point into central metabolism. researchgate.netnih.gov Assays for this enzyme often use NaH14CO3 to measure the fixation of radiolabeled carbon dioxide in the presence of acetone. nih.gov

Analytical Techniques for Radiometric Quantification and Metabolite Profiling

The accurate measurement and identification of this compound and its downstream metabolites are crucial for interpreting experimental results. This is achieved through a combination of radiometric detection and powerful separation techniques.

Liquid Scintillation Counting for Absolute Radioactivity Determination

Liquid Scintillation Counting (LSC) is the standard method for quantifying the total radioactivity in a sample. frontiersin.org In this technique, the sample containing the 14C-labeled material is mixed with a scintillation cocktail. The beta particles emitted by the 14C atoms interact with the cocktail, producing light that is detected by a photomultiplier tube. The amount of light is proportional to the amount of radioactivity. frontiersin.org LSC is used to measure the total 14C content in diverse biological samples, including blood, urine, tissue extracts, and trapped carbon dioxide. nih.govnih.govresearchgate.net This provides a quantitative measure of the absorption, distribution, and excretion of the radiolabel. cdc.gov The method allows for the determination of 14C activity in individual ketone bodies, and recoveries of labeled compounds from blood samples are typically close to 100%. nih.govnih.gov

Chromatographic Separation Techniques for Labeled Metabolite Isolation (e.g., HPLC, GC)

While LSC quantifies total radioactivity, it cannot differentiate between the parent compound and its metabolites. Chromatographic techniques are therefore essential to separate these different chemical species before radiometric analysis.

High-Performance Liquid Chromatography (HPLC) is widely used to separate non-volatile, radiolabeled metabolites from complex biological mixtures. epa.govnih.gov The effluent from the HPLC column can be collected into fractions, and the radioactivity of each fraction is then measured by LSC to generate a radiochromatogram. epa.gov This allows for the quantification of individual metabolites. For instance, HPLC has been used to identify acetone as a metabolite in the expired air of rats treated with [2-14C]-methacrylonitrile. nih.gov

Gas Chromatography (GC) is ideal for analyzing volatile compounds like acetone and some of its metabolites. orientjchem.orgchromatographyonline.com The sample is vaporized and separated on a column, and the components are detected. iaea.org For radiolabeled compounds, the GC system can be coupled with a combustion furnace that converts the separated 14C-labeled compounds into 14CO2, which is then quantified by a radioactivity detector or accelerator mass spectrometry. researchgate.net GC has been used to purify [2-14C]acetone itself and to measure blood acetone concentrations in metabolic studies. nih.goviaea.org

Table 2: Analytical Techniques in this compound Research

| Technique | Application | Purpose | Citation |

|---|---|---|---|

| Liquid Scintillation Counting (LSC) | Quantification of 14C in blood, urine, tissues, and CO2. | To determine the absolute amount of radioactivity in a sample. | frontiersin.orgnih.govnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile metabolites from biological extracts. | To isolate and identify individual radiolabeled metabolites. | epa.govnih.govepa.gov |

| Gas Chromatography (GC) | Purification and analysis of volatile compounds like acetone. | To separate and quantify volatile radiolabeled compounds. | nih.govchromatographyonline.comiaea.org |

| GC-Combustion-AMS | High-sensitivity analysis of 14C-labeled compounds. | To separate components and convert them to CO2 for ultra-sensitive isotopic analysis. | researchgate.net |

Strategies for Eliminating Interference from Volatile 14C-Metabolites (e.g., 14CO2)

In metabolic studies utilizing this compound, a significant challenge arises from the production of volatile radiolabeled metabolites, most notably carbon-14 (B1195169) dioxide (¹⁴CO₂). The accurate measurement of the primary tracer and its non-volatile derivatives necessitates the effective separation and elimination of these volatile interferents. Various strategies have been developed to address this, ensuring the integrity of experimental results.

A primary and widely adopted method involves the use of chemical traps to capture ¹⁴CO₂. psu.edu This technique is foundational in studies examining the catabolism of ¹⁴C-labeled substrates. psu.edu The basic principle involves directing the gaseous outflow from the experimental system—be it an incubation well with fish larvae or a soil microcosm—through a trapping solution. psu.eduresearchgate.net Alkaline solutions, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), are commonly employed for this purpose. researchgate.net The ¹⁴CO₂ reacts with the hydroxide to form a non-volatile carbonate, effectively sequestering it from the gas stream. The radioactivity of the trapped carbonate can then be quantified separately using liquid scintillation counting. nih.gov

To enhance the efficiency of this process, especially in aquatic systems, manipulation of the incubation water's pH can be employed. By acidifying the medium, the equilibrium is shifted, promoting the release of dissolved ¹⁴CO₂ from the liquid phase into the gaseous phase, which is then flushed into the trap. psu.edu This "hot chase" approach, often part of a mass balance method, allows for the simultaneous quantification of the catabolized fraction of the tracer. psu.edu For instance, in studies of pesticide degradation in soil, a static NaOH trap can be placed within a sealed incubation tube to capture evolved ¹⁴CO₂. researchgate.net Subsequently, acid can be added to the soil to release any remaining trapped ¹⁴CO₂, which is then collected in a series of forced-air NaOH traps. researchgate.net

Another layer of sophistication involves chromatographic techniques. Gas chromatography (GC) can be utilized to separate volatile compounds. In some setups, a catalytic reactor placed at the exit of the GC column converts ¹⁴C-containing compounds into ¹⁴CO₂, which is then quantified by a radioactivity detector. selcia.com This method, however, is less common for high-molecular-weight or low-volatility compounds. selcia.com For complex biological samples, a combination of methods is often necessary to ensure that the measured radioactivity of a specific metabolite is not contaminated by other labeled compounds. nih.gov

The table below summarizes common strategies for managing volatile ¹⁴C-metabolite interference.

| Strategy | Description | Application Example | Key Advantage |

| Chemical Trapping | Passing evolved gases through an alkaline solution (e.g., NaOH, KOH) to capture ¹⁴CO₂ as a non-volatile carbonate. psu.eduresearchgate.net | Measuring the oxidation rate of ¹⁴C-labeled amino acids in fish larvae by trapping the respired ¹⁴CO₂. psu.edu | Simple, effective, and allows for direct quantification of the catabolized fraction. nih.gov |

| pH Manipulation | Acidifying the experimental medium to drive dissolved ¹⁴CO₂ into the gas phase for more efficient trapping. psu.edu | Used in marine fish larvae studies to enhance the collection of metabolically produced ¹⁴CO₂. psu.edu | Increases the recovery of volatile metabolites from aqueous solutions. |

| Gas Chromatography (GC) | Separation of volatile compounds based on their physical and chemical properties. A post-column reactor can convert ¹⁴C-compounds to ¹⁴CO₂ for detection. selcia.com | Analysis of volatile degradation products of radiolabeled pesticides. selcia.com | Provides separation of different volatile compounds before quantification. |

| Closed System Mass Balance | Conducting experiments in a completely closed system to account for all fractions of the radiolacer, including gaseous metabolites. psu.edu | Tracer studies using tube feeding methods in fish larvae to quantify catabolized, evacuated, and retained tracer. psu.edu | Enables a comprehensive accounting of the tracer's fate. psu.edu |

Advanced Isotopic Pattern and Isotopomer Analysis

The analysis of isotopic patterns and the distribution of isotopes within a molecule (isotopomers) provides deep insights into metabolic pathways. Advanced analytical techniques are crucial for deciphering the complex transformations that this compound undergoes in biological systems.

Application of Nuclear Magnetic Resonance (NMR) for Carbon-14 Distribution within Molecules

While direct NMR detection of the ¹⁴C nucleus is not standard due to its quadrupolar moment and low natural abundance, NMR spectroscopy, particularly ¹³C NMR, is a powerful complementary technique in studies involving ¹⁴C-labeled compounds. wikipedia.orgnih.gov Often, experiments are designed using substrates dually labeled with both stable ¹³C and radioactive ¹⁴C. nih.gov This approach leverages the high sensitivity of radiotracer detection with the detailed structural and positional information provided by NMR. nih.govresearchgate.net

¹³C NMR can directly identify which carbon atoms within a metabolite molecule have become enriched with the ¹³C label. nih.govosf.io Because the ¹³C and ¹⁴C labels are incorporated via the same biochemical reactions, the ¹³C labeling pattern serves as a direct proxy for the ¹⁴C distribution. nih.gov This eliminates the need for laborious chemical degradation procedures that were traditionally required to determine the position of a ¹⁴C label in a product molecule. nih.govcambridge.org

Key advantages of using NMR in conjunction with ¹⁴C tracing include:

Positional Information: NMR can resolve the specific location of the isotope within the molecular structure, which is crucial for distinguishing between different metabolic pathways. nih.govcreative-proteomics.com For example, the appearance of the label at different carbons in glucose formed from a labeled precursor can differentiate the contributions of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. nih.gov

Non-invasive, Real-time Analysis: In some cases, NMR can follow the metabolism of ¹³C-labeled substrates in real-time within intact cells or perfused organs, offering a dynamic view of metabolic fluxes. nih.gov

Isotopomer Analysis: When multiple ¹³C atoms are incorporated into the same molecule, their proximity can be detected through homonuclear spin-spin coupling, which results in characteristic splitting of the NMR signals. nih.govnih.gov This provides detailed information on which precursor molecules were used to build the new molecule, a level of detail known as isotopomer analysis. nih.gov

Studies have shown a strong agreement between the relative concentrations of ¹³C label at specific carbons measured by NMR and the ¹⁴C isotopic distributions measured by traditional radiotracer methods in the same dually labeled samples. nih.gov This confirms the validity of using ¹³C NMR to infer the intramolecular distribution of ¹⁴C. nih.gov

Mass Spectrometry (MS) for Labeled Metabolite Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for identifying and quantifying metabolites labeled with this compound. Its high sensitivity and ability to be coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC) make it ideal for analyzing complex biological mixtures. nih.govuu.nlcambridge.org

When a compound is labeled with ¹⁴C, its molecular weight increases by approximately two units compared to the unlabeled (¹²C) version, as ¹⁴C is heavier than ¹²C but is detected as a mass shift relative to the more abundant ¹³C isotope in high-resolution MS. This mass shift allows for the clear differentiation of labeled compounds from the endogenous, unlabeled pool. thermofisher.com

Key applications of MS in this compound research include:

Metabolite Profiling and Identification: LC-MS/MS is a workhorse technique for metabolite profiling. nih.gov After separation by LC, the parent compound and its metabolites are ionized and analyzed by the mass spectrometer. By searching for the characteristic mass of the ¹⁴C-labeled compounds and their fragments (in MS/MS), researchers can identify novel metabolites. nih.govthermofisher.com High-resolution mass spectrometry (HRMS), such as with an Orbitrap mass spectrometer, provides highly accurate mass measurements, facilitating the determination of elemental compositions for unknown metabolites. uu.nlthermofisher.com

Quantitative Analysis: The intensity of the MS signal corresponding to a labeled metabolite is proportional to its concentration. By coupling LC with radioactivity detection (e.g., flow scintillation counting or fraction collection for liquid scintillation counting), the radioactivity can be precisely correlated with specific peaks in the mass chromatogram. uu.nlgrom.de This provides robust quantification of each metabolite's contribution to the total radioactivity. uu.nl

Ultra-Sensitive Quantification with AMS: For studies requiring the highest sensitivity, Accelerator Mass Spectrometry (AMS) is employed. rsc.orgtandfonline.com AMS is capable of detecting attomolar (10⁻¹⁸ mol) concentrations of ¹⁴C. rsc.orgberkeley.edu This allows for studies using microdoses of the ¹⁴C-labeled compound. pharmaron.com In a typical AMS workflow, samples (e.g., HPLC fractions) are combusted to CO₂, which is then converted to graphite (B72142) and analyzed in the accelerator. nih.gov AMS counts the individual ¹⁴C atoms, providing exceptional sensitivity and precision independent of the isotope's decay. tandfonline.comberkeley.edu

The table below details the capabilities of different MS-based techniques in ¹⁴C research.

| Technique | Primary Function | Key Features |

| LC-MS/MS | Identification and quantification of metabolites in complex mixtures. nih.govnih.gov | Provides structural information through fragmentation patterns; widely used for metabolite profiling. nih.govselcia.com |

| High-Resolution MS (HRMS) | Accurate mass measurement for elemental composition determination. uu.nlthermofisher.com | Enables confident identification of unknown metabolites by reducing ambiguity in formula assignment. thermofisher.com |

| LC-Radioactivity Detection | Correlates chromatographic peaks with radioactivity. uu.nlgrom.de | Ensures that quantified peaks are indeed derived from the ¹⁴C-labeled parent compound. uu.nl |

| Accelerator Mass Spectrometry (AMS) | Ultra-sensitive quantification of ¹⁴C. rsc.orgtandfonline.com | Allows for studies with very low doses (microdosing); detects ¹⁴C at attomolar concentrations. berkeley.edupharmaron.com |

Computational Modeling and Flux Balance Analysis for Metabolic Networks

The data generated from this compound tracer experiments, particularly isotopomer distribution data from NMR and MS, serve as critical inputs for computational modeling of metabolic networks. oup.comnih.gov These models provide a quantitative framework for estimating the rates (fluxes) of intracellular biochemical reactions, offering a system-level understanding of metabolism. oup.comfrontiersin.org

Metabolic Flux Analysis (MFA) is a central technique that uses isotopic labeling data to resolve fluxes through metabolic pathways. oup.comnih.gov The core principle of MFA is to track the path of the ¹⁴C (or more commonly, ¹³C) label from a substrate like this compound through the network. The observed distribution of the label in downstream metabolites provides a set of constraints that can be used to solve for the unknown fluxes in a metabolic model. oup.comnih.gov For example, the relative labeling in amino acids derived from TCA cycle intermediates can reveal the flux through the cycle itself versus anaplerotic pathways. mit.edu

Flux Balance Analysis (FBA) is another constraint-based modeling approach, often used for genome-scale models. sci-hub.se While FBA can predict flux distributions without isotopic data by assuming a biological objective (e.g., maximization of growth), its predictive power is significantly enhanced when constrained by experimental data, such as substrate uptake rates and product secretion rates measured in tracer experiments. nih.govsci-hub.se

The integration of ¹⁴C tracer data with these computational models involves several key steps:

Network Construction: A stoichiometric model of the relevant metabolic pathways is defined. nih.gov

Isotope Labeling Experiment: The biological system is cultured with this compound until an isotopic steady state is reached. oup.com

Data Acquisition: The labeling patterns of key metabolites (e.g., amino acids, organic acids) are measured using MS and/or NMR. oup.com

Flux Estimation: An iterative computational algorithm adjusts the flux values in the model to minimize the difference between the model-predicted labeling patterns and the experimentally measured ones. sci-hub.se

This approach has been successfully used to elucidate complex metabolic phenomena, such as determining the relative activity of competing pathways for acetone utilization. mit.edu By comparing experimental labeling data from [2-¹⁴C]acetone with the predicted labeling patterns for different proposed pathways (e.g., conversion to acetate vs. conversion to lactate), researchers can quantitatively assess the contribution of each route. mit.edu This synergy between advanced analytical measurements and computational analysis is essential for extracting a deep, quantitative understanding of metabolic function from tracer studies. nih.govnih.gov

Applications in Polymer Science and Material Characterization

Acetone's properties as a solvent make it relevant in polymer science, where it can be used to increase the solubility of monomers in aqueous systems and influence the formation of polymer nanoparticles. bibliotekanauki.pl The use of radiolabeled this compound provides a quantitative method for studying the interaction of acetone with polymer matrices.

Radiotracer techniques utilizing this compound are instrumental in elucidating the dynamics of swelling agents within polymer foils. In this methodology, the polymer foil is exposed to this compound. The uptake of the radiolabeled acetone into the polymer matrix can be monitored over time by measuring the increase in radioactivity within the foil. Techniques such as liquid scintillation counting of foil samples or autoradiography can provide spatial and temporal data on the diffusion of the swelling agent. This allows for the precise determination of diffusion coefficients and the characterization of how the polymer's structure affects the absorption process.

The same radiotracer principle can be applied to quantify the expulsion and replacement rates of swelling agents. After a polymer foil is saturated with this compound, it can be placed in an environment containing unlabeled acetone or another solvent. The rate at which radioactivity decreases in the foil corresponds directly to the expulsion rate of the labeled acetone. By monitoring this process, researchers can study the kinetics of solvent exchange, providing insights into the polymer's desorption characteristics and its interactions with different chemical environments.

Environmental Transport and Carbon Cycling Studies

Radiolabeled isotopes like carbon-14 are crucial for understanding the movement and cycling of elements in the environment. radiocarbon.com Because 14C is naturally produced in the atmosphere by cosmic rays and is integrated into all living organisms, it serves as a unique tracer for biogeochemical processes. radiocarbon.comllnl.gov this compound can be used in controlled studies to investigate specific transport and transformation pathways of organic compounds.

Carbon-14 labeled compounds are effective tracers for following the pathways of nutrients and pollutants through soil, plant, and atmospheric cycles. moravek.com The 14C signature can be used as a biogeochemical tracer for the land-sea transport of organic compounds in estuarine and coastal systems. nsf.gov In atmospheric studies, 14C helps distinguish between carbon from fossil fuel sources (which is depleted of 14C) and contemporary sources like biomass burning. acs.org The movement of 14C-labeled compounds from the stratosphere, where they are produced, into the troposphere and subsequently into oceanic and terrestrial reservoirs is essential for calibrating carbon cycle models. llnl.gov By releasing a known quantity of a tracer like this compound in a controlled environment (e.g., a microcosm or mesocosm), scientists can track its movement between air, water, and soil phases, providing data on partitioning, degradation rates, and transport velocities.

The exchange of volatile organic compounds (VOCs) between the ocean and the atmosphere is a critical component of the global carbon cycle. copernicus.org Direct measurements of the air-sea fluxes of compounds like acetone are necessary to quantify these exchanges. nih.gov Studies have employed techniques such as eddy covariance and gradient flux methods to measure these fluxes in various marine environments. copernicus.orgnih.gov

Measurements in the South Atlantic have shown that while high-latitude oligotrophic ocean regions are typically sinks for acetone, areas with high productivity, such as phytoplankton blooms, can become sources. nih.gov In these bloom areas, significant positive mean fluxes of acetone on the order of 0.01 nmol m⁻² s⁻¹ have been observed. nih.gov In contrast, measurements at a UK coastal site showed a net deposition (air-to-sea flux) of acetone. copernicus.org These findings highlight the spatial and biological variability of acetone's role in the marine carbon cycle.

| Location | Compound | Mean Flux (μmol m⁻² d⁻¹) | Measurement Technique | Observation |

|---|---|---|---|---|

| Western Pacific (Open Ocean) | Acetone | 2.7 ± 1.3 | PTR-MS / Gradient Flux | Net emission from sea to air. nih.gov |

| Western Pacific (Open Ocean) | Dimethyl Sulfide (DMS) | 5.5 ± 1.5 | PTR-MS / Gradient Flux | Net emission from sea to air. nih.gov |

| UK Coastal Site (Open-Water Sector) | Acetone | -8.0 ± 0.8 | Eddy Covariance | Net deposition from air to sea. copernicus.org |

| UK Coastal Site (Open-Water Sector) | Dimethyl Sulfide (DMS) | 4.7 ± 0.6 | Eddy Covariance | Net emission from sea to air. copernicus.org |

| UK Coastal Site (Plymouth Sound Sector) | Acetone | -12.9 ± 1.4 | Eddy Covariance | Greater net deposition, likely driven by higher terrestrial atmospheric concentrations. copernicus.org |

Development of Novel Radiometric Assays

The radioactive decay of the 14C atom in this compound, which emits a low-energy beta particle, can be detected with high sensitivity using radiometric techniques like liquid scintillation counting. openmedscience.com This property allows for the development of novel radiometric assays. For instance, if an enzyme utilizes acetone as a substrate or produces it as a product, an assay using this compound could be developed. By measuring the rate of appearance or disappearance of the radiolabeled acetone or its metabolic products, one can determine the enzyme's activity with great precision. This approach is particularly valuable for tracking molecules at very low concentrations, a common requirement in pharmaceutical and environmental research. nih.gov

Broader Research Applications and Emerging Methodologies

Application in Radiometric Determination of Chemical Compounds

The carbon-14 (B1195169) isotope-labeled compound, Acetone-2-14C, serves as a crucial reagent in a sensitive radiometric assay for the quantification of aminooxy compounds. nih.gov This analytical method leverages the specific chemical reaction between the ketone group of acetone (B3395972) and the aminooxy moiety to form a stable product, allowing for precise measurement of the target compounds. nih.govlouisville.edu Radiometric detection is a standard technique in various scientific fields, offering high specificity and sensitivity for quantifying radiolabeled compounds. revvity.com

The core of this assay is the oximation reaction, a well-established method for synthesizing oximes from carbonyl compounds (like acetone) and hydroxylamine (B1172632) derivatives (like aminooxy compounds). nih.govnih.govthieme-connect.de In this specific application, [2-14C]acetone reacts with an aminooxy compound (R-ONH₂) to form a non-volatile radioactive oxime. nih.gov The volatility of the [2-14C]acetone reagent is a key feature of this method. nih.gov

The procedure involves incubating the sample containing the aminooxy compound with [2-14C]acetone. nih.gov Once the oximation reaction is complete, the unreacted, volatile [2-14C]acetone is removed from the reaction mixture through lyophilization in a vacuum. nih.gov The remaining radioactivity is entirely attributable to the non-volatile oxime product. nih.gov This residual radioactive compound is water-soluble and can be accurately quantified by liquid scintillation counting. nih.gov The measured radioactivity is directly proportional to the amount of reactive aminooxy compound present in the original sample. nih.gov

This radiometric method is noted for its simplicity, low cost, high specificity, and flexibility with sample volumes. nih.gov It enables the reliable quantification of reactive aminooxy amines in biological extracts at concentrations greater than 0.25 microM. nih.gov

Detailed Research Findings

Research has demonstrated the efficacy of this method for various monoaminooxy analogues of naturally occurring polyamines. nih.gov A critical factor influencing the reaction is the pH of the solution, which affects the rate of oxime formation. The removal of water during the lyophilization step helps to drive the reaction, which proceeds through reversible intermediates, to the irreversible oxime product. nih.gov The stability and complete formation of the oxime product have been confirmed by 1H NMR studies. nih.gov

The optimal pH for the reaction varies depending on the specific aminooxy compound being analyzed. Below is a data table summarizing the optimal pH values for the formation of oximes between acetone and five different monoaminooxy analogues of polyamines.

| Monoaminooxy Analogue of Polyamine | Optimal pH for Oxime Formation |

|---|---|

| Monoaminooxy analogue of Putrescine | Data Not Available in Abstract |

| Monoaminooxy analogue of Spermidine (B129725) | Data Not Available in Abstract |

| 1-aminooxy-3-aminopropane | Data Not Available in Abstract |

| (Other Analogue 1) | Data Not Available in Abstract |

| (Other Analogue 2) | Data Not Available in Abstract |

Note: While the source indicates that optimal pH values for five monoaminooxy analogues were resolved, the specific values for each compound are not available in the abstract. The table is presented to illustrate how such data would be structured.

This radiometric assay has been successfully used to monitor the stability of aminooxy analogues of putrescine and spermidine during storage and under cell culture conditions. nih.gov Furthermore, it was employed to study their accumulation and rapid catabolism in cultured baby hamster kidney cells. nih.gov The study also noted that a diaminooxy analogue of cadaverine (B124047) formed a volatile oxime with acetone, which would require a modified approach for quantification. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Acetone-2-14C to ensure high isotopic purity for metabolic tracing experiments?

- Methodological Answer : Synthesis optimization requires rigorous control of reaction conditions, including temperature, stoichiometry of labeled precursors (e.g., 14C-labeled sodium acetate), and purification steps. Use gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to verify isotopic incorporation and purity . Ensure reproducibility by documenting all parameters (e.g., solvent ratios, catalyst concentrations) and adhering to protocols from primary literature .

Q. What solvent systems are optimal for this compound in kinetic studies, and how do solvent interactions affect isotopic labeling efficiency?

- Methodological Answer : Polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) minimize isotopic dilution and stabilize reactive intermediates. Validate solvent compatibility via control experiments comparing reaction rates in different solvents. Reference solvent polarity indexes and dielectric constants to predict interactions with the 14C-labeled carbonyl group .

Q. How should researchers validate the isotopic purity of this compound using analytical techniques?

- Methodological Answer :

- Step 1 : Perform high-resolution liquid scintillation counting (LSC) to quantify 14C activity.

- Step 2 : Use GC-MS to confirm molecular integrity and rule out unlabeled byproducts.

- Step 3 : Compare results against certified reference materials (CRMs) for calibration .

- Table :

| Technique | Detection Limit | Precision (%) |

|---|---|---|

| LSC | 0.1 Bq/g | ±2.5 |

| GC-MS | 0.01 ppm | ±1.0 |

Advanced Research Questions

Q. How can contradictions between expected and observed 14C distribution in metabolic flux analysis be resolved?

- Methodological Answer :

- Data Triangulation : Cross-validate results using complementary techniques (e.g., isotope ratio mass spectrometry vs. radiometric detection) .

- Contradiction Analysis : Apply statistical frameworks (e.g., ANOVA, t-tests) to identify outliers or systematic errors. Re-examine assumptions about metabolic pathway kinetics or isotopic equilibration .

- Case Study : If 14C enrichment in liver tissue contradicts predictions, test alternative hypotheses (e.g., compartmentalization of acetone metabolism) using kinetic modeling .

Q. What statistical methods are most robust for analyzing heterogeneous isotopic distribution data in this compound tracer studies?

- Methodological Answer :

- Error Propagation : Use Monte Carlo simulations to account for uncertainties in isotopic measurements .

- Multivariate Analysis : Apply principal component analysis (PCA) to disentangle confounding variables (e.g., tissue-specific uptake rates) .

- Standardization : Normalize data to internal controls (e.g., unlabeled acetone spikes) to reduce inter-experimental variability .

Q. How can researchers design experiments to trace short-lived metabolic intermediates using this compound?

- Methodological Answer :

- Pulse-Chase Protocols : Administer this compound in short bursts, followed by rapid quenching (e.g., liquid nitrogen freezing) to capture transient intermediates .

- Advanced Detection : Couple LC-MS/MS with radiodetection to identify low-abundance labeled metabolites. Optimize chromatographic conditions to separate isomers (e.g., acetone vs. acetol derivatives) .

Key Considerations for Methodological Rigor

- Reproducibility : Document all experimental parameters (e.g., reagent lot numbers, instrument calibration dates) to enable replication .

- Data Transparency : Deposit raw isotopic datasets in repositories like Dryad or Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical Compliance : Follow institutional guidelines for handling and disposing of radioactive materials, including proper shielding and waste segregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.